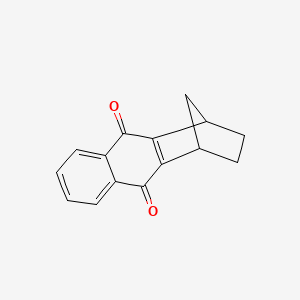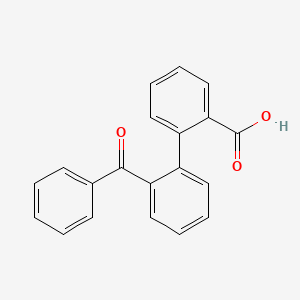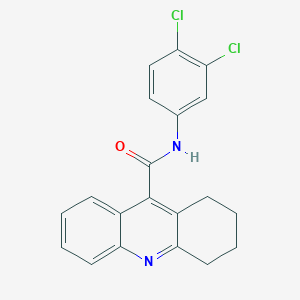
N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dichlorophenyl group attached to a tetrahydroacridinecarboxamide moiety, which imparts specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the reaction of 3,4-dichloroaniline with a suitable acridine derivative under controlled conditions. One common method involves the use of a condensation reaction where the amine group of 3,4-dichloroaniline reacts with the carboxylic acid group of the acridine derivative in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, it can interact with neurotransmitter receptors, making it a potential candidate for the treatment of neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide include:
- N-(3,4-dichlorophenyl)-N’,N’-dimethylurea (Diuron)
- N-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)acrylamide
- N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide
Uniqueness
What sets this compound apart from these similar compounds is its unique tetrahydroacridinecarboxamide structure, which imparts specific chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
853317-91-6 |
|---|---|
Fórmula molecular |
C20H16Cl2N2O |
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C20H16Cl2N2O/c21-15-10-9-12(11-16(15)22)23-20(25)19-13-5-1-3-7-17(13)24-18-8-4-2-6-14(18)19/h1,3,5,7,9-11H,2,4,6,8H2,(H,23,25) |
Clave InChI |
GMSBVHZMBLNZQX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


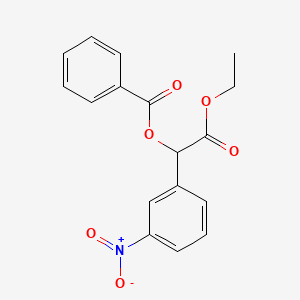

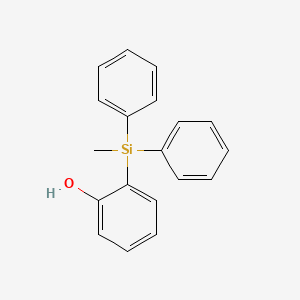



![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)
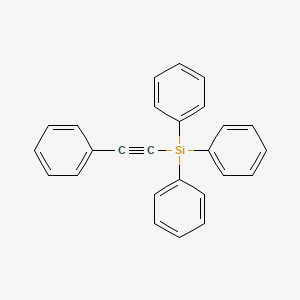
![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)
